Adenosina-5'-difosfato trisalicilato de litio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

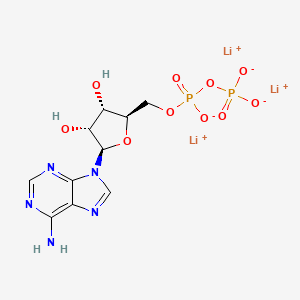

Adenosine 5'-(trihydrogen diphosphate), trilithium salt is a useful research compound. Its molecular formula is C10H15Li2N5O10P2 and its molecular weight is 441.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Adenosine 5'-(trihydrogen diphosphate), trilithium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine 5'-(trihydrogen diphosphate), trilithium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estudios Metabólicos

La adenosina-5’-difosfato trisalicilato de litio es una formulación salina del difosfato de adenosina (ADP), un compuesto metabólico esencial. Juega un papel crucial en la transferencia de energía dentro de las células y se utiliza ampliamente en estudios relacionados con la respiración celular y el metabolismo .

Investigación de la Agregación Plaquetaria

Este compuesto es fundamental en los estudios de agregación plaquetaria debido a su papel como agonista del receptor ADP. Ayuda a comprender los mecanismos de activación plaquetaria, lo que es vital para desarrollar tratamientos para enfermedades trombóticas .

Vías de Transducción de Señales

Los investigadores utilizan la adenosina-5’-difosfato trisalicilato de litio para explorar las vías de transducción de señales, particularmente las que involucran receptores purinérgicos. Estos estudios son fundamentales para comprender cómo las células responden a diversos estímulos .

Modelos de Dolor Neuropático

En neurociencia, este compuesto se utiliza para inducir dolor neuropático en modelos animales. Ayuda a estudiar los efectos de la activación de los receptores en el asta dorsal y el desarrollo de terapias para el manejo del dolor .

Estudios de Receptores Purinérgicos

La adenosina-5’-difosfato trisalicilato de litio se utiliza para investigar la función de los receptores purinérgicos, como P2Y12 y P2Y13. Estos receptores participan en diversos procesos fisiológicos, incluida la inflamación y la coagulación .

Desarrollo de Fármacos

El papel del compuesto en las vías metabólicas y la transducción de señales lo convierte en una herramienta valiosa en el desarrollo de fármacos. Se utiliza para evaluar agentes terapéuticos potenciales que se dirigen a las vías relacionadas con el ADP .

Ensayos Bioquímicos

Sirve como reactivo en ensayos bioquímicos para medir las actividades enzimáticas que involucran ADP, como las de las quinasas y las ATPasas. Esto es esencial para comprender la cinética y la función de las enzimas .

Ingeniería Genética

En ingeniería genética, la adenosina-5’-difosfato trisalicilato de litio se utiliza para estudiar la regulación de la expresión génica. Ayuda a dilucidar el papel del ADP en los mecanismos de control transcripcional .

Análisis Bioquímico

Biochemical Properties

Adenosine 5’-(trihydrogen diphosphate), trilithium salt is involved in several biochemical reactions, primarily as a substrate for enzymes that catalyze phosphorylation and dephosphorylation processes. It interacts with enzymes such as adenylate kinase, which catalyzes the conversion of adenosine diphosphate to adenosine triphosphate (ATP) and adenosine monophosphate (AMP). Additionally, adenosine 5’-(trihydrogen diphosphate), trilithium salt interacts with various kinases and phosphatases, playing a role in the regulation of cellular energy homeostasis .

Cellular Effects

Adenosine 5’-(trihydrogen diphosphate), trilithium salt influences several cellular processes, including cell signaling, gene expression, and metabolism. It acts as a signaling molecule in purinergic signaling pathways, where it binds to purinergic receptors on the cell surface, triggering downstream signaling cascades. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of metabolism, adenosine 5’-(trihydrogen diphosphate), trilithium salt is involved in the synthesis and breakdown of nucleotides, impacting cellular energy levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of adenosine 5’-(trihydrogen diphosphate), trilithium salt involves its binding to specific enzymes and receptors. It acts as a substrate for adenylate kinase, facilitating the transfer of phosphate groups between nucleotides. Additionally, it binds to purinergic receptors, activating G-protein coupled signaling pathways that regulate various cellular functions. This compound can also inhibit or activate certain enzymes, depending on the cellular context, thereby influencing metabolic and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-(trihydrogen diphosphate), trilithium salt can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to adenosine 5’-(trihydrogen diphosphate), trilithium salt can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of adenosine 5’-(trihydrogen diphosphate), trilithium salt vary with different dosages in animal models. At low doses, it can enhance cellular energy levels and improve metabolic function. At high doses, it may cause toxic effects, including cellular stress and apoptosis. Studies have shown that there is a threshold dose beyond which the adverse effects of adenosine 5’-(trihydrogen diphosphate), trilithium salt become significant, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

Adenosine 5’-(trihydrogen diphosphate), trilithium salt is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It serves as a precursor for the synthesis of adenosine triphosphate, a critical energy carrier in cells. This compound also interacts with enzymes such as adenylate kinase and nucleoside diphosphate kinase, which play roles in maintaining the balance of nucleotide pools within the cell .

Transport and Distribution

Within cells, adenosine 5’-(trihydrogen diphosphate), trilithium salt is transported and distributed by specific transporters and binding proteins. It can be taken up by cells through nucleoside transporters and distributed to various cellular compartments, including the cytoplasm and mitochondria. The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

Adenosine 5’-(trihydrogen diphosphate), trilithium salt is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different enzymes and regulatory proteins in these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it exerts its effects on cellular metabolism and signaling .

Propiedades

Número CAS |

31008-64-7 |

|---|---|

Fórmula molecular |

C10H15Li2N5O10P2 |

Peso molecular |

441.1 g/mol |

Nombre IUPAC |

trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/t4-,6-,7-,10-;;/m1../s1 |

Clave InChI |

BRAOTDPNXHGVJI-IDIVVRGQSA-N |

SMILES |

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N |

SMILES isomérico |

[Li].[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES canónico |

[Li].[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

Key on ui other cas no. |

31008-64-7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.